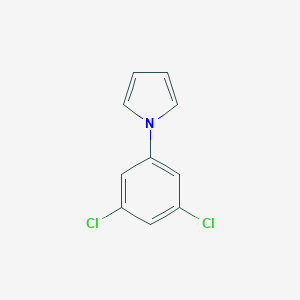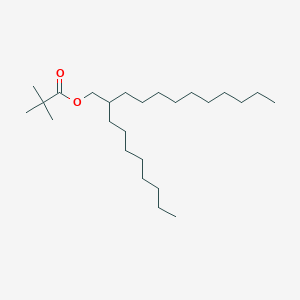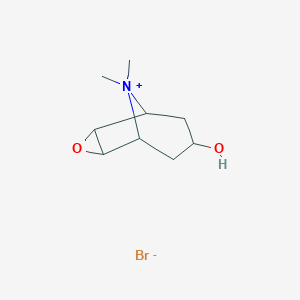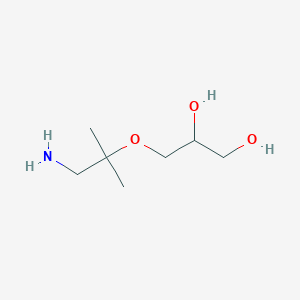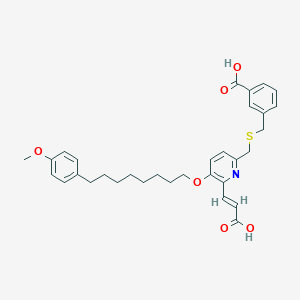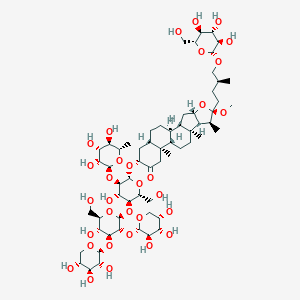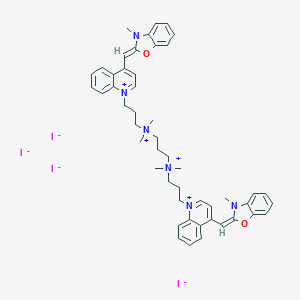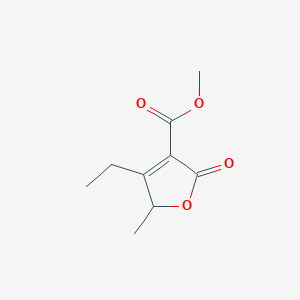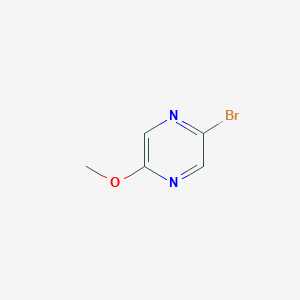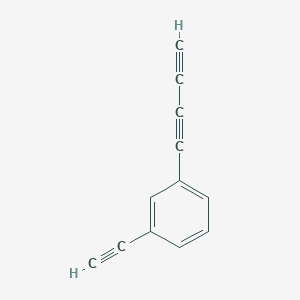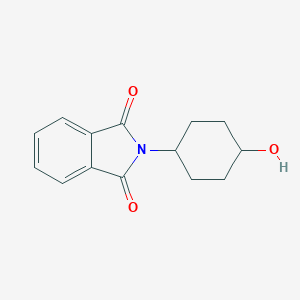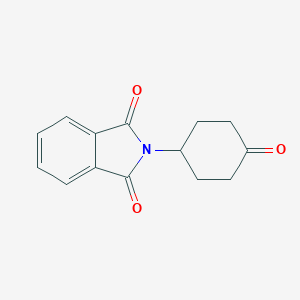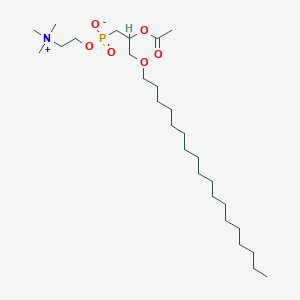
Acodpr-PC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acodpr-PC is a phosphatidylcholine (PC) derivative that has gained attention in scientific research for its potential applications in various fields. PC is a major component of cell membranes and is involved in several physiological functions, including cell signaling, membrane fluidity, and lipid metabolism. Acodpr-PC is a modified form of PC that has been synthesized through a specific method and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Acodpr-Acodpr-PC has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug delivery systems. In neuroscience, Acodpr-Acodpr-PC has been shown to improve cognitive function and memory in animal models. In cancer research, Acodpr-Acodpr-PC has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In drug delivery systems, Acodpr-Acodpr-PC has been used as a carrier for targeted drug delivery to specific tissues and organs.
Wirkmechanismus
The mechanism of action of Acodpr-Acodpr-PC is not fully understood, but it is believed to involve the modulation of cell signaling pathways and the regulation of membrane fluidity. Acodpr-Acodpr-PC has been shown to interact with specific receptors and enzymes in cells, leading to changes in cellular processes. The modification of the Acodpr-PC molecule in Acodpr-Acodpr-PC may also play a role in its mechanism of action.
Biochemische Und Physiologische Effekte
Acodpr-Acodpr-PC has been shown to have several biochemical and physiological effects in scientific research. It has been shown to improve cognitive function and memory, inhibit tumor growth, and induce apoptosis in cancer cells. Acodpr-Acodpr-PC has also been shown to modulate lipid metabolism and improve insulin sensitivity in animal models. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Acodpr-Acodpr-PC has several advantages for lab experiments, including its potential applications in various scientific research fields and its ability to modulate cell signaling pathways and membrane fluidity. However, there are also limitations to its use, including the complexity of its synthesis method and the need for high-quality and pure product for reliable results.
Zukünftige Richtungen
There are several future directions for research on Acodpr-Acodpr-PC. One direction is to further investigate its potential applications in drug delivery systems, particularly for targeted drug delivery to specific tissues and organs. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the exact mechanisms underlying the biochemical and physiological effects of Acodpr-Acodpr-PC.
Synthesemethoden
Acodpr-Acodpr-PC is synthesized through a specific method that involves the reaction of Acodpr-PC with a specific reagent. The synthesis process results in the modification of the Acodpr-PC molecule, leading to the formation of Acodpr-Acodpr-PC. The synthesis method is complex and requires specific conditions to achieve the desired product. The purity and quality of the product are crucial for its scientific research applications.
Eigenschaften
CAS-Nummer |
144260-35-5 |
|---|---|
Produktname |
Acodpr-PC |
Molekularformel |
C28H58NO6P |
Molekulargewicht |
535.7 g/mol |
IUPAC-Name |
(2-acetyloxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C28H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(35-27(2)30)26-36(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3 |
InChI-Schlüssel |
AJZRMPSMVSGLEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Synonyme |
(2-acetoxy-3-octadecyloxy)propyl-1-phosphocholine (2-acetoxy-3-octadecyloxy)propyl-1-phosphonocholine AcODPr-PC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



